(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile

Catalog No.
S12379857
CAS No.
M.F
C14H10ClN3S2
M. Wt
319.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-...

Product Name

(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile

IUPAC Name

2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

Molecular Formula

C14H10ClN3S2

Molecular Weight

319.8 g/mol

InChI

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2

InChI Key

ZRTQSJFIDWNVJW-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl

The compound (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile is a synthetic organic molecule characterized by its unique structural features, including a dithiolan ring and an imidazole moiety. The presence of the o-chlorophenyl group enhances its potential for biological activity. This compound belongs to a class of dithiolan derivatives that have garnered attention due to their diverse pharmacological properties.

, including:

  • Nucleophilic substitution: The cyano group can participate in nucleophilic attack reactions.
  • Cycloaddition: The dithiolan moiety can engage in cycloaddition reactions with electrophiles.
  • Reduction and oxidation: The compound may also be susceptible to redox reactions, particularly involving the sulfur atoms in the dithiolan structure.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

Research indicates that dithiolan derivatives exhibit a range of biological activities, including:

  • Antimicrobial properties: Some studies suggest that compounds similar to (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile show effectiveness against various bacterial strains.
  • Anticancer activity: Dithiolan derivatives have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory effects: Certain derivatives have demonstrated the ability to modulate inflammatory pathways.

The specific biological activities of this compound require further investigation through pharmacological studies.

The synthesis of (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile can be achieved through several methods, including:

  • Multicomponent reactions (MCRs): These reactions allow for the simultaneous formation of multiple bonds and are efficient for synthesizing complex molecules with high atom economy. MCRs can facilitate the incorporation of the imidazole and dithiolan units in a single step .
  • Sequential synthesis: Traditional methods involve stepwise synthesis where each component is added sequentially, allowing for careful control over reaction conditions and product formation.
  • Computer-assisted synthesis: Recent advancements in computational chemistry enable the prediction of optimal synthetic pathways, reducing time and cost in developing new compounds .

The unique structure of (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile lends itself to various applications:

  • Pharmaceutical development: Its potential biological activities make it a candidate for drug discovery, particularly in developing antimicrobial or anticancer agents.
  • Chemical probes: The compound can serve as a tool in biochemical research to study cellular processes or disease mechanisms.

Interaction studies are crucial for understanding how (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile interacts with biological systems. These studies typically involve:

  • Binding affinity assays: Evaluating how effectively the compound binds to target proteins or receptors.
  • Cellular uptake studies: Investigating how well the compound penetrates cell membranes and its distribution within cells.

Such studies can elucidate its mechanism of action and inform further development as a therapeutic agent.

Several compounds share structural similarities with (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1,3-Dithiolane derivativesDithiolane ringAntimicrobialVersatile reactivity
Imidazole-based compoundsImidazole ringAnticancerStrong nucleophilicity
o-Chlorophenyl derivativesChlorinated phenyl groupAnti-inflammatoryEnhanced lipophilicity

The uniqueness of (+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile lies in its combination of both dithiolan and imidazole functionalities, which may provide synergistic effects not found in similar compounds.

Chemoenzymatic Synthetic Pathways for Chiral Resolution

The chiral resolution of (±)-α-[(E)-4-(o-chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile hinges on chemoenzymatic strategies to separate enantiomers. A pivotal approach involves the use of hydrolytic enzymes to selectively modify one enantiomer over the other. For instance, lipases can catalyze asymmetric esterification or hydrolysis reactions, enabling the isolation of desired stereoisomers. In the context of this compound, the dithiolane ring’s stereogenic center at the 4-position (adjacent to the o-chlorophenyl group) necessitates precise resolution.

The patent CN105541813A highlights the role of acid salts in stabilizing specific configurations during synthesis. While not explicitly employing enzymes, this method indirectly supports chemoenzymatic pathways by demonstrating the importance of intermediate stabilization for chiral purity. For example, reacting the racemic mixture with chiral acids (e.g., tartaric acid) can yield diastereomeric salts, which are then separated via crystallization. This principle aligns with enzymatic resolution, where enantioselective reactions achieve similar outcomes through biocatalytic means.

Kinetic Resolution Strategies Using Thermomyces lanuginosus Lipase

Kinetic resolution via Thermomyces lanuginosus lipase (TLL) offers a robust method for enantiomer separation. TLL exhibits broad substrate specificity and high enantioselectivity in transesterification and hydrolysis reactions. Applied to (±)-α-[(E)-4-(o-chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile, TLL could selectively acylate one enantiomer, leaving the other unreacted for subsequent isolation.

The patent CN105541813A underscores the significance of solvent selection in such processes. Polar organic solvents like ethyl acetate or toluene—compatible with TLL’s activity—facilitate reactions while maintaining enzyme stability. For instance, dissolving the racemic compound in ethyl acetate and introducing TLL with an acyl donor (e.g., vinyl acetate) could yield an enantiomerically enriched product. The unreacted enantiomer is then recovered, achieving high optical purity. This method parallels the patent’s emphasis on solvent-driven crystallization but adapts it to enzymatic catalysis.

Stereoselective Construction of Dithiolan-Imidazole Hybrid Architectures

The stereoselective assembly of the dithiolan-imidazole framework requires meticulous control over reaction conditions and catalysts. The dithiolane ring’s (E)-configuration and the imidazole’s positioning are critical for structural integrity. Key steps include:

  • Thiol-Ene Cyclization: Reacting β-halohydrin intermediates with thioureas under basic conditions forms the dithiolane ring. Stereochemical outcomes depend on the halohydrin’s configuration and reaction temperature.
  • Imidazole Coupling: Introducing the imidazole moiety via nucleophilic substitution or click chemistry ensures regioselectivity.

The patent CN105541813A details the synthesis of analogous compounds using (4S)- and (4R)-configured dithiolane precursors. For example, reacting (E)-(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolane-2-ylidene acetonitrile with imidazole in toluene yields the target hybrid architecture. The stereochemical fidelity of this process is confirmed via NMR and X-ray crystallography, demonstrating >99% enantiomeric excess (ee) in optimized conditions.

Table 1: Stereochemical Outcomes of Dithiolan-Imidazole Synthesis

Precursor ConfigurationSolventReaction Temp (°C)ee (%)Yield (%)
(4S)Toluene9099.688
(4R)Dichloromethane4099.789
RacemicAcetone5599.186

Green Chemistry Approaches in β-Halohydrin Intermediate Preparation

The synthesis of β-halohydrin intermediates—critical precursors for dithiolane formation—benefits from green chemistry principles. Traditional methods often involve hazardous reagents (e.g., epichlorohydrin), but modern approaches prioritize atom economy and solvent sustainability.

The patent CN105541813A exemplifies this through solvent selection and mild reaction conditions. Using water-insoluble polar solvents (e.g., ethyl acetate, toluene) reduces environmental impact while enhancing product isolation. For instance, β-halohydrin synthesis via epoxide ring-opening with HCl in ethyl acetate achieves 91% yield with minimal waste. Additionally, microwave-assisted reactions (mentioned in the patent for related compounds) reduce energy consumption by accelerating reaction times from hours to minutes.

Table 2: Green Solvent Performance in β-Halohydrin Synthesis

SolventBoiling Point (°C)RecyclabilityYield (%)Purity (%)
Ethyl acetate77High9199.8
Toluene111Moderate8899.6
Dichloromethane40Low8999.7

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

319.0004674 g/mol

Monoisotopic Mass

319.0004674 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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